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Abstract
ABR-238901 is a novel, orally active small-molecule inhibitor that potently targets the

S100A8/A9 protein complex, a key mediator of inflammation. By blocking the interaction of

S100A8/A9 with its receptors, primarily the Receptor for Advanced Glycation Endproducts

(RAGE) and Toll-like Receptor 4 (TLR4), ABR-238901 demonstrates significant

immunomodulatory effects. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, and experimental data

related to ABR-238901, positioning it as a promising therapeutic candidate for a range of

inflammatory conditions, including myocardial infarction and sepsis.

Chemical Structure and Physicochemical Properties
ABR-238901, chemically known as 5-Bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-

methoxypyridine-3-sulfonamide, is a heteroaryl-sulfonamide derivative.[1] Its chemical and

physical properties are summarized in the tables below.

Table 1: Chemical Identification
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Identifier Value

IUPAC Name
5-Bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-

methoxypyridine-3-sulfonamide

CAS Number 1638200-22-2[2]

Molecular Formula C₁₁H₉BrClN₃O₄S[2]

SMILES
COC1=NC=C(C=C1Br)S(=O)

(=O)NC2=CN=CC(=C2O)Cl[2]

Table 2: Physicochemical Properties
Property Value

Molecular Weight 394.63 g/mol [2]

Appearance Off-white to yellow solid

Purity ≥98%

Solubility

Soluble in DMSO (up to 79 mg/mL) and 0.1N

NaOH (aq).[3][4] Insoluble in water and ethanol.

[4]

Storage
Store as powder at -20°C for up to 3 years.[2]

Store in solvent at -80°C for up to 1 year.[2]

Mechanism of Action
ABR-238901 functions as a potent blocker of the S100A8/A9 complex.[2] S100A8 and S100A9

are calcium-binding proteins predominantly expressed by myeloid cells and serve as damage-

associated molecular patterns (DAMPs).[5] Upon release during inflammation or tissue injury,

the S100A8/A9 heterodimer interacts with cell surface receptors RAGE and TLR4, triggering

downstream pro-inflammatory signaling cascades.[2][5]

ABR-238901 directly binds to S100A9 and the S100A8/A9 complex, thereby inhibiting this

crucial interaction with their cognate receptors.[6] This blockade effectively mitigates the

inflammatory response by reducing the activation of downstream pathways, such as the NF-κB
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and MAPK pathways, leading to decreased production of pro-inflammatory cytokines and

chemokines.[5][7]

Mechanism of Action of ABR-238901
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ABR-238901 Mechanism of Action

Preclinical Studies and Efficacy
ABR-238901 has been evaluated in various preclinical models of inflammatory diseases,

demonstrating significant therapeutic potential.
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Myocardial Infarction (MI)
In murine models of MI, short-term administration of ABR-238901 during the acute

inflammatory phase has been shown to be cardioprotective.

Reduced Inflammation and Infarct Size: Treatment with ABR-238901 (30 mg/kg, i.p.) for the

first three days post-MI significantly reduced the infiltration of neutrophils and

monocytes/macrophages into the myocardium.[8] This led to a notable decrease in the size

of the myocardial infarction.[1]

Improved Cardiac Function: Short-term blockade of S100A9 with ABR-238901 resulted in

improved left ventricular ejection fraction and cardiac output in mouse models of both

permanent coronary artery ligation and ischemia/reperfusion.[8]

Modulation of Apoptosis: ABR-238901 protected against S100A8/A9-induced apoptosis in

human umbilical vein endothelial cells (HUVECs) in vitro.[9]

However, it is crucial to note that prolonged treatment with ABR-238901 has been associated

with adverse cardiac remodeling, suggesting a dual role for S100A8/A9 in both the

inflammatory and reparative phases post-MI.[5]

Sepsis
ABR-238901 has shown promise in mitigating the severe inflammatory response characteristic

of sepsis.

Reduced Systemic and Myocardial Inflammation: In a mouse model of endotoxemia induced

by lipopolysaccharide (LPS), ABR-238901 (30 mg/kg, i.p.) significantly reduced systemic

levels of inflammatory mediators and the expression of inflammatory genes in the

myocardium.[6][10]

Improved Myocardial Function: The compound effectively prevented and even reversed LPS-

induced left ventricular systolic dysfunction.[6][10]

Lung Protection in Abdominal Sepsis: In a cecal ligation and puncture (CLP) model of

abdominal sepsis, pretreatment with ABR-238901 (10 mg/kg) decreased neutrophil

infiltration, edema, and the production of CXC chemokines in the lungs.[11]
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Table 3: Summary of In Vivo Efficacy Studies

Disease Model Species
ABR-238901
Dose &
Regimen

Key Findings Reference

Myocardial

Infarction

(Permanent

Ligation)

Mouse
30 mg/kg/day,

i.p. for 3 days

Reduced

immune cell

infiltration,

improved cardiac

function.

[8]

Myocardial

Infarction

(Ischemia/Reperf

usion)

Mouse
30 mg/kg/day,

i.p. for 3 days

Improved left

ventricular

ejection fraction

and cardiac

output.

[8]

Endotoxemia

(Sepsis)
Mouse

30 mg/kg, i.p. at

0 and 6 hours

post-LPS

Prevented and

reversed LV

dysfunction,

reduced

inflammation.

[6]

Abdominal

Sepsis (CLP)
Mouse

10 mg/kg, i.p.

(pretreatment)

Reduced lung

neutrophil

infiltration,

edema, and

chemokines.

[11]

Multiple

Myeloma
Mouse

30 mg/kg/day,

gavage

Reduced

angiogenesis

and levels of IL-6

and IL-10 in

MDSCs.

[2]

Experimental Protocols
In Vivo Myocardial Infarction Model
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Objective: To assess the effect of ABR-238901 on cardiac function and inflammation following

myocardial infarction.

Animal Model: Male C57BL/6 mice.

Procedure:

Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD)

coronary artery.

Immediately following surgery, mice are randomly assigned to treatment groups.

The treatment group receives ABR-238901 at a dose of 30 mg/kg, administered via

intraperitoneal (i.p.) injection daily for 3 days.[8] The control group receives vehicle (e.g.,

PBS).

Cardiac function is assessed by echocardiography at baseline and at specified time points

post-MI (e.g., 21 days).

At the end of the study, hearts are harvested for histological analysis (e.g., infarct size

measurement using TTC staining) and immunohistochemistry to quantify immune cell

infiltration (e.g., staining for Ly6G for neutrophils and Mac-3 for macrophages).
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Experimental Workflow: In Vivo MI Model
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Experimental Workflow: In Vitro Apoptosis Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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